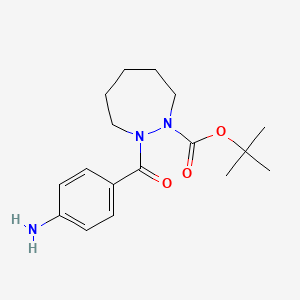
2-イソプロポキシ-4-(トリフルオロメチル)フェニルボロン酸
概要
説明
“2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid” is a chemical compound with the molecular formula C10H12BF3O3 and a molecular weight of 248.01 . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid” were not found, boronic acids are generally synthesized through borylation approaches . Protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis
The InChI code for “2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid” is 1S/C10H12BF3O3/c1-6(2)17-9-5-7(10(12,13)14)3-4-8(9)11(15)16/h3-6,15-16H,1-2H3 . This indicates the presence of an isopropoxy group, a trifluoromethyl group, and a phenylboronic acid group in the molecule.Chemical Reactions Analysis
Boronic acids, including “2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid”, are highly valuable building blocks in organic synthesis . They are used in Suzuki-Miyaura coupling reactions and can be converted into a broad range of functional groups .Physical and Chemical Properties Analysis
“2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid” is a solid at room temperature . It has a molecular weight of 248.01 .科学的研究の応用
鈴木・宮浦クロスカップリング反応
2-イソプロポキシ-4-(トリフルオロメチル)フェニルボロン酸: は、鈴木・宮浦クロスカップリング反応における貴重な試薬です 。この反応は、有機合成の基礎となる炭素-炭素結合を生成する上で極めて重要です。この化合物は、安定性と反応性が高いため、医薬品や先端材料に多く見られるビアリール構造の形成に最適です。
ベンゾピラノン誘導体の合成
このボロン酸誘導体は、ベンゾピラノン誘導体の合成に使用されています 。これらの化合物は、GABAA受容体モジュレーターとしての可能性があるため重要です。このようなモジュレーターは、神経伝達物質の抑制に影響を与える可能性があり、神経疾患の治療応用について研究されています。
フッ素化ポリマーの開発
この化合物は、フッ素化芳香族ポリ(エーテル-アミド)の調製における反応剤として役立ちます 。これらのポリマーは、優れた耐薬品性と熱安定性を示し、過酷な環境で使用される高性能材料に適しています。
ルイス酸性度の測定
フェニルボロン酸のルイス酸性度は、2-イソプロポキシ-4-(トリフルオロメチル)フェニルボロン酸を用いて測定することができます 。この特性は、触媒作用やセンサー開発など、様々な化学反応におけるボロン酸の反応性を理解する上で重要です。
多置換オレフィンの合成
研究者は、この化合物を多置換オレフィンの合成に使用しています 。これらの構造は、さらなる化学変換における汎用性と生物活性分子における存在から、有機化学と材料科学において重要です。
共役ジエンのための鈴木クロスカップリング
この化合物は、共役ジエンを生成するための鈴木クロスカップリング反応にも関与しています 。これらのジエンは、天然物や医薬品などの複雑な有機分子の合成における重要な中間体です。
Safety and Hazards
作用機序
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
The mode of action of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst during the transmetalation step .
Biochemical Pathways
The biochemical pathways affected by 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects would depend on the specific organic groups involved in the reaction.
Result of Action
The molecular and cellular effects of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid’s action would depend on the specific context of its use, particularly the organic groups involved in the Suzuki–Miyaura cross-coupling reactions . The compound’s role as a nucleophile in these reactions suggests it may facilitate the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid are likely influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature.
生化学分析
Biochemical Properties
2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in the Suzuki-Miyaura coupling reaction. The boronic acid group in 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies . Additionally, it has been observed to interact with proteins and other biomolecules, facilitating the study of protein-ligand interactions and enzyme mechanisms .
Cellular Effects
The effects of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . Furthermore, 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid can alter gene expression profiles by interacting with transcription factors and other DNA-binding proteins . These interactions can lead to changes in cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism .
Molecular Mechanism
At the molecular level, 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity . These molecular interactions are critical for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid in laboratory settings are important considerations for its use in research. This compound is generally stable under inert atmosphere and room temperature conditions . Over time, it may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid can have sustained effects on cellular function, with potential implications for in vitro and in vivo studies . These temporal effects are crucial for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular metabolism, and potential organ toxicity . These dosage-dependent effects are important for understanding the therapeutic window and safety profile of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid in preclinical studies .
Metabolic Pathways
2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism . Additionally, it can influence metabolite levels by altering enzyme activity and gene expression . Understanding these metabolic pathways is essential for elucidating the biochemical role of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid within cells and tissues are critical for its biochemical activity . This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins and other biomolecules, affecting its localization and accumulation . These transport and distribution mechanisms are important for understanding the cellular effects and therapeutic potential of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid .
Subcellular Localization
The subcellular localization of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is a key factor in its biochemical activity . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other DNA-binding proteins . Alternatively, it may be directed to the mitochondria, where it can influence metabolic processes and energy production . Understanding the subcellular localization of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
[2-propan-2-yloxy-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-6(2)17-9-5-7(10(12,13)14)3-4-8(9)11(15)16/h3-6,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJULKZGKYXWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660513 | |
| Record name | {2-[(Propan-2-yl)oxy]-4-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-21-6 | |
| Record name | B-[2-(1-Methylethoxy)-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Propan-2-yl)oxy]-4-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


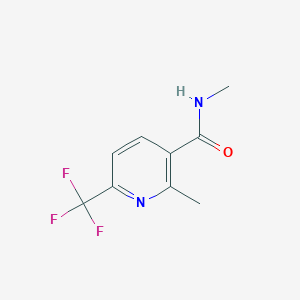
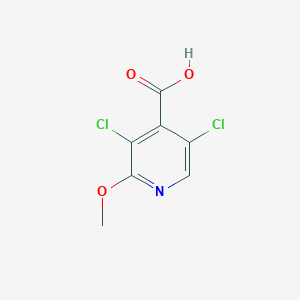

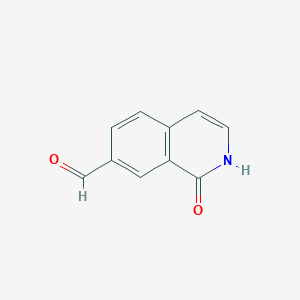
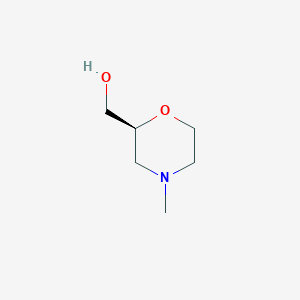

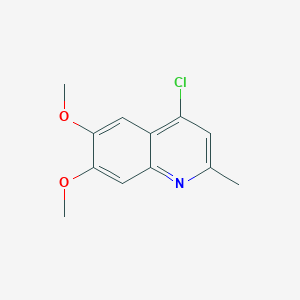
![3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1388112.png)


![1-methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde](/img/structure/B1388117.png)


